Welcome to the BenchChem Online Store!
molecular formula C13H14O2 B8466402 Acetic acid, (1,3-dihydro-2H-inden-2-ylidene)-, ethyl ester CAS No. 143356-10-9

Acetic acid, (1,3-dihydro-2H-inden-2-ylidene)-, ethyl ester

Cat. No. B8466402
M. Wt: 202.25 g/mol
InChI Key: GSPLCDIPGKVGFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06713471B1

Procedure details

To a solution of ethyl 1,3-dihydro-2H-inden-2-ylideneacetate (302 mg, 1.49 mmol) in EtOAc (10 mL) was added 5% Pd/C (76 mg) and H2 was bubbled through the slurry for 20 h. The slurry was then filtered through Celite and the organic solution was concentrated in vacuo. Ethyl 2,3-dihydo-1H-inden-2-ylacetate (285 mg, 94%) was isolated as a colorless oil without purification.
Quantity
302 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
76 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=[CH:10][C:11]([O:13][CH2:14][CH3:15])=[O:12]>CCOC(C)=O.[Pd]>[CH2:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH2:1][CH:2]1[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12]

Inputs

Step One
Name
Quantity
302 mg
Type
reactant
Smiles
C1C(CC2=CC=CC=C12)=CC(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
76 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled through the slurry for 20 h
Duration
20 h
FILTRATION
Type
FILTRATION
Details
The slurry was then filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the organic solution was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1C(CC2=CC=CC=C12)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 285 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.